2-Iodobenzofuran
Overview
Description
2-Iodobenzofuran is an aromatic heterocyclic compound that consists of a benzene ring fused to a furan ring with an iodine atom attached at the second position. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity, making it a valuable intermediate in the synthesis of various biologically active molecules and materials.
Mechanism of Action
Target of Action
It is known that 2-iodobenzofuran is involved in a process known as the halogen dance (hd) reactions . This process is a useful tool for synthetic chemists as it enables access to positions in aromatic and heteroaromatic systems for subsequent functionalization .
Mode of Action
The mode of action of this compound involves a process known as the Halogen Dance (HD) reactions . When this compound is treated sequentially with lithium 2,2,6,6-tetramethylpiperidide in tetrahydrofuran at ‒50 °C and an aldehyde, the 2-substituted 3-iodobenzofuran resulting from the halogen dance is the only isolated product .
Biochemical Pathways
The halogen dance (hd) reactions, in which this compound participates, enable access to positions in aromatic and heteroaromatic systems for subsequent functionalization . This suggests that this compound could potentially influence a variety of biochemical pathways depending on the specific functional groups introduced during the HD reactions.
Result of Action
Given its involvement in the halogen dance (hd) reactions, it can be inferred that this compound plays a role in the synthesis of various aromatic and heteroaromatic compounds .
Action Environment
The halogen dance (hd) reactions involving this compound are carried out in a specific environment, ie, in the presence of lithium 2,2,6,6-tetramethylpiperidide in tetrahydrofuran at ‒50 °C . This suggests that the action of this compound could potentially be influenced by factors such as temperature and the presence of specific reagents.
Biochemical Analysis
Biochemical Properties
In these reactions, 2-Iodobenzofuran interacts with lithium 2,2,6,6-tetramethylpiperidide in tetrahydrofuran at -50°C and an aldehyde . The resulting product is a 2-substituted 3-iodobenzofuran .
Molecular Mechanism
It is known to participate in halogen dance reactions, which involve a succession of halogen/metal exchanges triggered by deprotometallation
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Iodobenzofuran can be synthesized through several methods. One common approach involves the iodination of benzofuran. The process typically includes the deprotonation of benzofuran using a strong base such as lithium diisopropylamide (LDA) followed by the addition of iodine. Another method involves the halogen dance reaction, where this compound is treated with lithium 2,2,6,6-tetramethylpiperidide in tetrahydrofuran at low temperatures, followed by the addition of an aldehyde .
Industrial Production Methods: Industrial production of this compound often involves large-scale iodination reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to minimize side reactions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Iodobenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.
Halogen Dance Reactions: This involves the migration of the iodine atom to different positions on the benzofuran ring under specific conditions.
Common Reagents and Conditions:
Lithium Diisopropylamide (LDA): Used for deprotonation.
Palladium Catalysts: Employed in coupling reactions.
Tetrahydrofuran (THF): Common solvent for these reactions.
Major Products:
Substituted Benzofurans: Resulting from substitution reactions.
Coupled Products: Formed through cross-coupling reactions with various aryl or alkyl groups.
Scientific Research Applications
2-Iodobenzofuran has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Serves as a building block for the development of biologically active compounds.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers
Comparison with Similar Compounds
2-Iodobenzothiophene: Similar structure but with a sulfur atom replacing the oxygen in the furan ring.
2-Bromobenzofuran: Similar reactivity but with a bromine atom instead of iodine.
Uniqueness: 2-Iodobenzofuran is unique due to the presence of the iodine atom, which provides distinct reactivity patterns compared to its bromine and sulfur analogs. The iodine atom’s larger size and lower electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic applications .
Properties
IUPAC Name |
2-iodo-1-benzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IO/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBOBANRAWSQLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50550702 | |
Record name | 2-Iodo-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50550702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69626-75-1 | |
Record name | 2-Iodo-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50550702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-Iodobenzofuran a useful reagent in organic synthesis, particularly for N-arylation reactions?
A: this compound serves as an effective coupling partner in copper-mediated N-arylation reactions with anilines. [] This reactivity stems from the iodine atom's ability to participate in oxidative addition with copper catalysts, enabling the formation of a carbon-nitrogen bond between the benzofuran moiety and the aniline. [] This reaction is particularly valuable for synthesizing a diverse range of N-arylbenzofuran derivatives, which can be further elaborated into more complex structures. []
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